Methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate

説明

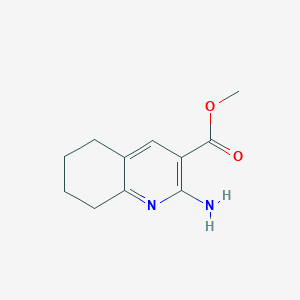

Methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate is an organic compound with the molecular formula C11H14N2O2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure consists of a quinoline core with an amino group at the 2-position and a carboxylate ester at the 3-position, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available quinoline derivatives.

Step 1: The quinoline derivative undergoes a reduction reaction to form 5,6,7,8-tetrahydroquinoline.

Step 2: The tetrahydroquinoline is then subjected to a nitration reaction to introduce the amino group at the 2-position.

Step 3: The final step involves esterification of the car

生物活性

Methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate (MTHQ) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

MTHQ is characterized by a tetrahydroquinoline skeleton with an amino group and a carboxylate ester functionality. This unique structure allows it to participate in various biochemical interactions, making it a valuable compound in drug development.

The biological activity of MTHQ can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : MTHQ may inhibit key enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.

- Antimicrobial Activity : It has shown potential in inhibiting microbial growth by targeting bacterial enzymes.

- Cancer Cell Modulation : Research indicates that MTHQ can interfere with cancer cell signaling pathways, thereby inhibiting tumor growth and inducing apoptosis .

Anticancer Properties

MTHQ derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. Notably:

- IC50 Values : Compounds derived from MTHQ exhibited significant cytotoxicity against human cervix carcinoma (HeLa) and ovarian carcinoma (A2780) cells, with IC50 values indicating potent activity .

- Cell Cycle Effects : Studies have shown that MTHQ compounds can induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in cancer cells, leading to cell cycle arrest .

Antimicrobial Activity

MTHQ has demonstrated antimicrobial properties against several pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic enzymes.

Anti-inflammatory Effects

Research indicates that MTHQ derivatives possess anti-inflammatory properties. They have been shown to reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Antitumor Evaluation : A study synthesized various MTHQ derivatives and tested their effects on glioblastoma and breast cancer cell lines. The most active compounds significantly inhibited cell growth and induced apoptosis through ROS-mediated pathways .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of MTHQ against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong antibacterial activity, highlighting their potential as therapeutic agents against infections .

Data Tables

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MTHQ Derivative A | HeLa | 12.5 | Apoptosis induction |

| MTHQ Derivative B | A2780 | 8.0 | ROS production |

| MTHQ Derivative C | CEM | 15.0 | Cell cycle arrest |

科学的研究の応用

Chemical Applications

Synthesis of Complex Molecules

Methyl 2-amino-THQ serves as a versatile building block for the synthesis of complex heterocyclic compounds. Its unique structure allows for various chemical transformations, making it a valuable precursor in organic synthesis.

Reactions and Mechanisms

This compound can undergo several types of reactions:

- Oxidation : Converts to quinoline derivatives.

- Reduction : Forms tetrahydroquinoline derivatives.

- Substitution : The amino and carboxylate groups can participate in substitution reactions with various reagents.

| Reaction Type | Example Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Quinoline derivatives |

| Reduction | Lithium aluminum hydride | Tetrahydroquinoline derivatives |

| Substitution | Acyl chlorides | Substituted quinoline derivatives |

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that methyl 2-amino-THQ exhibits significant antimicrobial and anticancer activities. Studies have shown that derivatives of tetrahydroquinolines can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HT29) cells.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of methyl 2-amino-THQ derivatives against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity.

Mechanism of Action

The mechanism involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation. For instance, some studies suggest that these compounds may interfere with tubulin polymerization, which is crucial for mitosis in cancer cells.

Medicinal Applications

Drug Development

Methyl 2-amino-THQ is being explored as a potential lead compound for the development of new pharmaceutical agents targeting various diseases. Its structural features allow it to bind effectively to biological targets, making it a candidate for drug design.

Example: Development of Antiviral Agents

Recent investigations into methyl 2-amino-THQ have shown promise in developing antiviral drugs aimed at inhibiting viral replication processes. The compound's ability to modulate biological pathways has led researchers to explore its use against viruses such as HIV.

特性

IUPAC Name |

methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-11(14)8-6-7-4-2-3-5-9(7)13-10(8)12/h6H,2-5H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIJTJILLDJFKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C2CCCCC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。